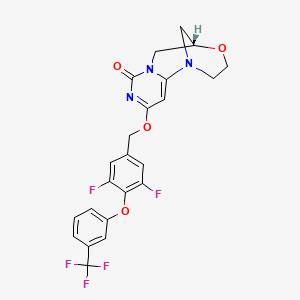
Lp-PLA2-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lp-PLA2-IN-5 is a compound that inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to the formation of atherosclerotic plaques. This enzyme is associated with various cardiovascular diseases and is a target for therapeutic interventions aimed at reducing the risk of atherosclerosis and related conditions .
Preparation Methods
The synthetic routes and reaction conditions for Lp-PLA2-IN-5 are not extensively detailed in the available literature. general methods for synthesizing Lp-PLA2 inhibitors involve multi-step organic synthesis, including the formation of key intermediates and their subsequent functionalization. Industrial production methods typically involve optimizing these synthetic routes for scalability, yield, and purity .
Chemical Reactions Analysis
Lp-PLA2-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
Lp-PLA2-IN-5 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Lp-PLA2 and its effects on lipid metabolism.
Biology: Helps in understanding the role of Lp-PLA2 in cellular processes and its impact on various biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases by reducing the formation of atherosclerotic plaques.
Industry: Used in the development of diagnostic assays and therapeutic agents targeting Lp-PLA2 .
Mechanism of Action
Lp-PLA2-IN-5 exerts its effects by inhibiting the activity of Lp-PLA2. This enzyme is enriched in the highly atherogenic lipoprotein subfraction of small dense low-density lipoprotein (LDL), which is susceptible to oxidative modification. By inhibiting Lp-PLA2, this compound prevents the formation of lysophosphatidylcholine, a pro-inflammatory molecule, thereby reducing the risk of atherosclerosis .
Comparison with Similar Compounds
Similar compounds to Lp-PLA2-IN-5 include:
Darapladib: Another Lp-PLA2 inhibitor that has been studied for its effects on cardiovascular diseases.
Rilapladib: An Lp-PLA2 inhibitor investigated for its potential in treating atherosclerosis and cardiovascular disorders.
Atorvastatin: Although not an Lp-PLA2 inhibitor, it is a statin that reduces LDL cholesterol and has anti-inflammatory effects .
This compound is unique in its specific inhibition of Lp-PLA2, making it a valuable tool for studying the enzyme’s role in cardiovascular diseases and developing targeted therapies.
Properties
Molecular Formula |
C23H18F5N3O4 |
|---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
(9S)-4-[[3,5-difluoro-4-[3-(trifluoromethyl)phenoxy]phenyl]methoxy]-10-oxa-1,5,7-triazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C23H18F5N3O4/c24-17-6-13(7-18(25)21(17)35-15-3-1-2-14(8-15)23(26,27)28)12-34-19-9-20-30-4-5-33-16(10-30)11-31(20)22(32)29-19/h1-3,6-9,16H,4-5,10-12H2/t16-/m0/s1 |
InChI Key |
WQTLAEMFJNYZHB-INIZCTEOSA-N |
Isomeric SMILES |
C1CO[C@H]2CN1C3=CC(=NC(=O)N3C2)OCC4=CC(=C(C(=C4)F)OC5=CC=CC(=C5)C(F)(F)F)F |
Canonical SMILES |
C1COC2CN1C3=CC(=NC(=O)N3C2)OCC4=CC(=C(C(=C4)F)OC5=CC=CC(=C5)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)
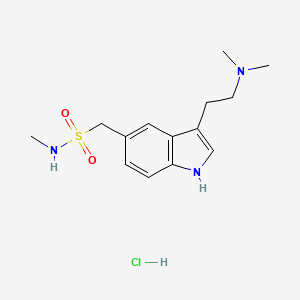

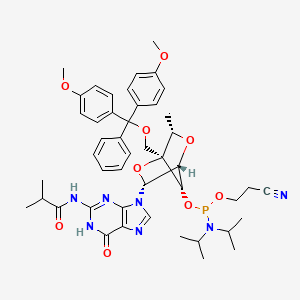
![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
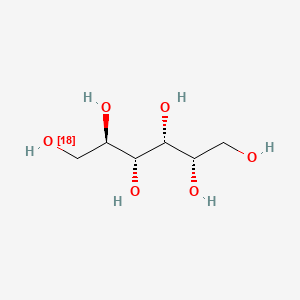
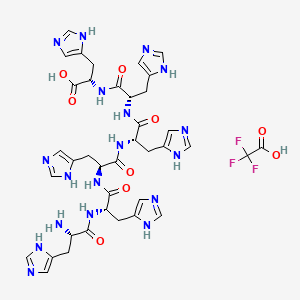
![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
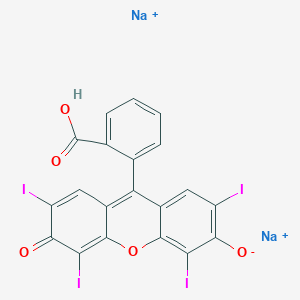
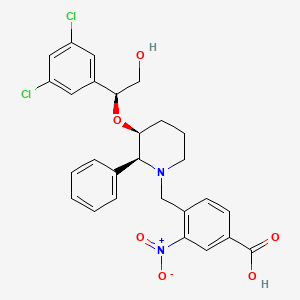
![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)
